Pyridoxamine phosphate
Overview
Description
Pyridoxamine phosphate is a derivative of vitamin B6, which is a water-soluble vitamin essential for various metabolic processes. It is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their respective phosphorylated forms. This compound plays a crucial role as a coenzyme in numerous enzymatic reactions, particularly those involved in amino acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxamine phosphate typically involves the phosphorylation of pyridoxamine. One common method includes the reaction of pyridoxamine with phosphoric acid under controlled conditions to yield this compound. Another approach involves the use of pyridoxal as a starting material, which is first converted to pyridoxal Schiff base by reacting with phenetidine. This intermediate is then subjected to hydrolysis and purification to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce this compound, which is then extracted and purified for commercial use. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Pyridoxamine phosphate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to pyridoxal phosphate by the enzyme this compound oxidase.
Transamination: It participates in transamination reactions, where it acts as a coenzyme for aminotransferases, facilitating the transfer of amino groups between amino acids and keto acids.
Decarboxylation: this compound is involved in the decarboxylation of amino acids, leading to the formation of amines
Common Reagents and Conditions:
Oxidation: this compound oxidase and molecular oxygen are commonly used reagents.
Transamination: Amino acids and keto acids are the primary substrates, with aminotransferase enzymes catalyzing the reaction.
Decarboxylation: Decarboxylase enzymes and specific amino acids are involved in these reactions
Major Products:
Oxidation: Pyridoxal phosphate.
Transamination: New amino acids and keto acids.
Decarboxylation: Amines such as gamma-aminobutyric acid (GABA) and histamine
Scientific Research Applications
Pyridoxamine phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in various biochemical assays to study enzyme kinetics and mechanisms.
Biology: this compound is essential for studying amino acid metabolism and neurotransmitter synthesis.
Medicine: It is investigated for its potential therapeutic effects in treating vitamin B6 deficiency, neurological disorders, and certain metabolic diseases.
Industry: this compound is used in the production of fortified foods and dietary supplements
Mechanism of Action
Pyridoxamine phosphate is one of the six vitamers of vitamin B6, which also includes pyridoxine, pyridoxal, and their phosphorylated forms. Compared to pyridoxine and pyridoxal, this compound has unique properties due to its amine group, which allows it to participate in specific enzymatic reactions that the other vitamers cannot. For example, this compound is more effective in certain transamination reactions compared to pyridoxine phosphate .
Comparison with Similar Compounds
- Pyridoxine
- Pyridoxal
- Pyridoxine phosphate
- Pyridoxal phosphate
Pyridoxamine phosphate’s unique ability to act as a coenzyme in a wide range of enzymatic reactions makes it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
[4-(aminomethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGSOSNSPKHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)COP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
951-83-7 (hydrochloride) | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046825 | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
529-96-4 | |
Record name | Pyridoxamine 5′-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxamine phosphate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxamine-5'-Phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridoxamine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxamine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDOXAMINE PHOSPHATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q05R77UO7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyridoxamine 5'-phosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001555 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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